molecular formula C20H18N2OS B2863880 N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 313366-01-7

N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2863880
CAS No.: 313366-01-7
M. Wt: 334.44
InChI Key: HBAOZFMNBADBOS-UHFFFAOYSA-N
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Description

N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide is a recognized and potent inhibitor of Src kinase, a key signaling protein implicated in cellular proliferation, differentiation, and survival. This compound has been identified in scientific literature as a valuable chemical probe for investigating Src-mediated signaling pathways, particularly in the context of oncological research where Src hyperactivity is associated with tumor progression, metastasis, and angiogenesis. Its research utility extends to the study of bone metabolism, as Src is a critical regulator of osteoclast activity, making this inhibitor a candidate for exploring potential therapeutic interventions for osteolytic diseases like osteoporosis. The mechanism of action involves competitive binding at the ATP-binding site of the Src kinase domain, thereby suppressing its phosphotransferase activity and downstream signaling through pathways such as the MAPK/ERK cascade. Studies have utilized this compound to elucidate the role of Src in various cellular models, providing insights into potential strategies for targeted cancer therapy and the management of bone disorders. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2OS/c23-19(22-20-21-17-8-4-5-9-18(17)24-20)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-3,6-7,10-13H,4-5,8-9H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBAOZFMNBADBOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Cross-Coupling Approach

The biphenyl moiety is constructed via palladium-catalyzed coupling between 4-bromobenzamide derivatives and phenylboronic acids. Key steps involve:

  • Preparation of 4-bromo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide through nucleophilic acyl substitution between 4-bromobenzoyl chloride and 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole.
  • Suzuki coupling using Pd(PPh₃)₄ (0.5 mol%) in toluene/EtOH (3:1) with K₂CO₃ (2 eq) at 80°C for 12 hours.

Table 1: Suzuki Coupling Optimization Data

Boronic Acid Derivative Catalyst System Yield (%) Purity (HPLC)
Phenylboronic acid Pd(PPh₃)₄ 78 98.2
4-Methoxyphenylboronic Pd(OAc)₂/XPhos 81 97.8
2-Naphthylboronic PdCl₂(dppf) 68 96.5

Reaction scalability demonstrates consistent yields (75–81%) at 100 mmol scale using 0.3 mol% Pd loading.

Reductive Amination Strategy

This two-step protocol combines biphenyl-4-carbaldehyde with 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole:

  • Condensation in MeOH/HOAc (4:1) at 60°C forms the imine intermediate (confirmed by $$^1$$H NMR δ 8.32 ppm, CH=N).
  • NaBH₄ reduction in THF at 0°C achieves 89% conversion to target carboxamide.

Critical parameters:

  • pH control (4.5–5.5) prevents over-reduction
  • Anhydrous THF improves hydride stability
  • 2.2 eq NaBH₄ required for complete conversion

Solid-Phase Peptide Synthesis (SPPS) Adaptation

Novel resin-bound synthesis achieves 92% crude purity:

  • Rink amide MBHA resin functionalized with Fmoc-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine (0.68 mmol/g loading).
  • Automated coupling with pre-activated biphenyl-4-carboxylic acid (HBTU/DIPEA in DMF).
  • Cleavage with TFA/H₂O/TIPS (95:2.5:2.5) yields product after HPLC purification.

Advantages :

  • Enables parallel synthesis of 48 analogs
  • Reduces purification steps by 60%
  • Ideal for structure-activity relationship (SAR) studies

Intermediate Synthesis and Characterization

Biphenyl-4-Carbonyl Chloride Preparation

High-purity (>99%) acyl chloride intermediate synthesized via:

  • Friedel-Crafts acylation of biphenyl with acetyl chloride/AlCl₃
  • Oxidation to biphenyl-4-carboxylic acid using KMnO₄/H₂SO₄
  • Thionyl chloride (3 eq) reflux in anhydrous DCM (85% yield)

Critical Quality Controls :

  • Residual SOCl₂ <50 ppm (GC-MS)
  • Acid number <0.1 mg KOH/g

2-Amino-4,5,6,7-Tetrahydrobenzo[d]thiazole Synthesis

Cyclocondensation remains the gold standard:

  • Cyclohexanone (1.0 eq) + thiourea (1.2 eq) in EtOH/HCl (5%)
  • Reflux 8 hours → 76% yield
  • Recrystallization from EtOAc/heptane (3:7)

Impurity Profile :

  • <0.5% dimeric byproducts (LC-MS)
  • Water content <0.2% (Karl Fischer)

Analytical Characterization Protocols

Spectroscopic Identification

  • $$^1$$H NMR (500 MHz, DMSO-d₆): δ 7.82 (d, J=8.4 Hz, 2H, ArH), 7.68 (d, J=8.2 Hz, 2H, ArH), 3.02 (t, J=6.1 Hz, 2H, CH₂), 2.87 (t, J=6.3 Hz, 2H, CH₂)
  • HRMS (ESI+): m/z calcd for C₂₀H₁₈N₂OS [M+H]⁺ 343.1218, found 343.1215

Chromatographic Purity Assessment

HPLC Conditions :

  • Column: Waters XBridge C18 (4.6×250 mm, 5 μm)
  • Mobile phase: ACN/0.1% HCOOH (gradient 40→80% over 25 min)
  • Retention time: 14.3 min
  • Purity: 99.1% (254 nm)

Challenges and Optimization Strategies

Byproduct Formation in Coupling Reactions

Common impurities:

  • Homocoupled biphenyl (3–7%) – mitigated by degassing solvents
  • Oxidative degradation products – controlled by N₂ sparging

Optimized Workup :

  • Sequential washes with 5% NaHCO₃ and brine
  • Chromatography on silica gel (EtOAc/hexane 1:3 → 1:1)

Green Chemistry Innovations

  • Catalyst recycling: Pd recovery >92% via thiourea-functionalized magnetic nanoparticles
  • Solvent replacement: Cyclopentyl methyl ether (CPME) reduces E-factor by 40% vs. THF

Chemical Reactions Analysis

Types of Reactions: N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound’s structure to enhance its biological activity or to study its chemical properties.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed: The major products formed from the reactions of N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions can yield amines or alcohols. Substitution reactions can introduce various functional groups into the molecule, further diversifying its chemical properties .

Scientific Research Applications

N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide is a compound under investigation in medicinal chemistry for potential therapeutic applications. It features a tetrahydrobenzo[d]thiazole moiety linked to a biphenyl carboxamide group, a structural configuration that contributes to its biological activities.

Target of Action

The primary target of this compound is the c-Met receptor tyrosine kinase.

Mode of Action

The compound interacts with the c-Met receptor tyrosine kinase, inhibiting its activity, which subsequently affects pathways involved in cell growth and migration. The inhibition of the c-Met receptor tyrosine kinase impacts downstream signaling pathways involved in cell proliferation, survival, and migration.

  • Kinase Inhibition this compound inhibits kinases such as CK2 and GSK3β. Its dual inhibitory activity is significant for potential use in cancer therapy since these kinases are involved in cell proliferation and survival pathways.
  • DNA Gyrase Inhibition Similar compounds have demonstrated the ability to inhibit DNA gyrase in E. coli, suggesting that this compound may also interfere with bacterial DNA replication.
  • c-Met Receptor Interaction This compound interacts with and inhibits the c-Met receptor tyrosine kinase, which affects pathways involved in cell growth and migration.

Preclinical Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Biphenyl Carboxamide Moieties

  • N-(1,3-Thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide (Y030-2401): This analog replaces the tetrahydrobenzo[d]thiazole with a simpler thiazole ring. Key differences include: Molecular Weight: 280.35 (vs. ~320–340 for the target compound due to the additional hydrobenzene ring). Hydrogen Bonding: Reduced hydrogen bond donors (1 vs. 1–2 in the target compound) due to the absence of the tetrahydrobenzene ring’s hydroxyl or amine groups .
  • N-Substituted Biphenyl Carboxamides (e.g., Cyclooctyl, Tetrahydronaphthalenyl Derivatives): Compounds like N-cyclooctyl-[1,1'-biphenyl]-4-carboxamide (7) and N-(1,2,3,4-tetrahydronaphthalen-1-yl)-[1,1'-biphenyl]-4-carboxamide (9) exhibit varied steric bulk.

Analogs with Tetrahydrobenzo[d]thiazole Cores

  • (S)-N-(6-Hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide (rac-4) :
    This compound shares the tetrahydrobenzo[d]thiazole scaffold but lacks the biphenyl group. The hydroxyl group at position 6 enhances polarity (logSw ≈ -3.5) compared to the target compound, which has a hydrophobic biphenyl substituent. Enzymatic resolution methods (e.g., lipase-catalyzed synthesis) used for rac-4 could be adapted for chiral synthesis of the target compound .

  • N4-(4-Fluorophenyl)-N2-Substituted Benzo[d]thiazole-2,4-dicarboxamides :
    These derivatives feature dual carboxamide groups, increasing hydrogen bond acceptor count (3–4 vs. 3 in the target compound) and polar surface area (e.g., ~65 Ų vs. 33.5 Ų for Y030-2401). This difference may reduce cell permeability but improve solubility .

Functional Group Substitution Effects

  • Sulfonamide vs. Carboxamide :
    In sulfonamide-based inhibitors (e.g., N-(4-sulfamoylbenzyl)-[1,1'-biphenyl]-4-carboxamide (4)), the sulfonamide group enhances binding to carbonic anhydrase via zinc coordination, whereas the carboxamide in the target compound may favor hydrophobic or π-π interactions .
  • Triazole-Thione Derivatives (e.g., Compounds 7–9) :
    These compounds exhibit tautomerism (thione vs. thiol forms), which is absent in the target compound. The stable thione form in triazoles influences electronic properties (e.g., νC=S at 1247–1255 cm⁻¹) compared to the rigid tetrahydrobenzo[d]thiazole’s IR profile .

Data Table: Key Physicochemical Comparisons

Property Target Compound (Est.) N-(1,3-Thiazol-2-yl) Analog N-Cyclooctyl Analog Benzo[d]thiazole-2,4-dicarboxamide
Molecular Weight ~320–340 280.35 ~330 ~400–420
logP ~4.5 4.005 5.2 3.8–4.2
Hydrogen Bond Donors 1 1 1 2–3
Polar Surface Area (Ų) ~35 33.5 ~30 ~65
Synthesis Yield N/A N/A 50–84% 70–90%

Biological Activity

N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

  • Molecular Formula : C14H13N2OS
  • Molecular Weight : 275.33 g/mol
  • CAS Number : 313366-01-7

The compound features a unique structure that includes a tetrahydrobenzo[d]thiazole moiety linked to a biphenyl carboxamide group. This structural configuration is believed to contribute to its biological activities.

This compound exhibits several mechanisms of action:

  • Kinase Inhibition : The compound has been shown to inhibit key kinases such as CK2 and GSK3β. This dual inhibitory activity is significant for its potential use in cancer therapy as these kinases are involved in cell proliferation and survival pathways .
  • DNA Gyrase Inhibition : Similar compounds have demonstrated the ability to inhibit DNA gyrase in E. coli, with IC50 values indicating effective inhibition at low concentrations (e.g., 12 µM for related derivatives) . This suggests that the compound may also interfere with bacterial DNA replication.
  • c-Met Receptor Interaction : The compound interacts with the c-Met receptor tyrosine kinase, inhibiting its activity and consequently affecting pathways involved in cell growth and migration.

Anticancer Properties

Research has indicated that this compound has significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Proliferation Inhibition : In vitro studies reveal that the compound effectively inhibits the proliferation of cancer cells by inducing apoptosis through its action on kinase pathways and other cellular mechanisms .
  • Case Study : A study involving derivatives of this compound showed promising results against leukemia cell lines, highlighting its potential as an antileukemic agent .

Antibacterial Activity

The compound's structural similarities to known antibacterial agents suggest it may possess antibacterial properties as well. The inhibition of DNA gyrase is particularly relevant for its potential effectiveness against bacterial infections.

Table 1: Biological Activity Summary

Activity TypeTarget/MechanismIC50 Value
Kinase InhibitionCK2Potent
Kinase InhibitionGSK3βPotent
DNA Gyrase InhibitionE. coli DNA gyrase12 µM
CytotoxicityVarious cancer cell linesVaries by line

Table 2: Comparative Analysis of Similar Compounds

Compound NameStructure TypeKnown Activity
N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-tosylbutanamideThiazole derivativec-Met inhibition
4-fluoro-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamideBenzamide derivativeAntibacterial activity

Q & A

Basic: What are the optimal synthetic routes for N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions starting with coupling a biphenyl-4-carboxylic acid derivative to a tetrahydrobenzo[d]thiazol-2-amine precursor. Key steps include:

  • Amide bond formation : Use of coupling agents like EDCI/HOBt in dichloromethane or DMF under reflux conditions (70–80°C) to achieve yields of 75–84% .
  • Purification : Automated flash chromatography or triple recrystallization to isolate the product with >95% purity .
  • Critical parameters : Temperature control (±2°C) during exothermic steps and solvent selection (e.g., ethanol for polar intermediates) to minimize side reactions .

Advanced: How do structural modifications (e.g., substituent addition) influence the compound’s interaction with biological targets?

Modifications to the biphenyl or thiazole moieties alter binding affinity and selectivity:

  • Electron-withdrawing groups (e.g., fluorine on the biphenyl ring) enhance interactions with hydrophobic enzyme pockets, increasing inhibitory activity by 2–3-fold .
  • Methoxy or ethoxy groups improve metabolic stability by reducing cytochrome P450-mediated oxidation, as shown in pharmacokinetic assays (t1/2 increased from 2.1 to 4.8 hours) .
  • Thiadiazole substitutions introduce hydrogen-bonding sites, improving receptor binding (Kd values ≤ 50 nM in SPR assays) .

Basic: What characterization techniques are essential to confirm the compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR verify regiochemistry (e.g., biphenyl coupling) and detect impurities (<0.5% residual solvent) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., 428.5 g/mol for C20H20N4O3S2) and fragmentation patterns .
  • HPLC : Purity assessment (>98% by reverse-phase C18 columns) and chiral separation for enantiomeric excess determination .

Advanced: What strategies resolve contradictions in reported biological activity data across studies?

  • Dose-response normalization : Re-evaluate IC50 values using standardized assays (e.g., ATP-based cell viability vs. caspase-3 activation assays) to account for protocol variability .
  • Target validation : Use CRISPR knockouts or siRNA silencing to confirm specificity (e.g., 80% activity loss in kinase X-deficient cells) .
  • Meta-analysis : Cross-reference structural analogs (e.g., thiazole vs. oxazole derivatives) to identify scaffold-specific trends .

Basic: What in vitro models are suitable for preliminary evaluation of biological activity?

  • Antimicrobial activity : Broth microdilution assays (MIC values ≤ 16 µg/mL against S. aureus) .
  • Anti-inflammatory effects : LPS-induced TNF-α suppression in RAW 264.7 macrophages (IC50 ~10 µM) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC50 = 2.3 µM in MCF-7 cells) .

Advanced: How can computational methods predict the compound’s pharmacokinetics and toxicity?

  • ADME profiling : SwissADME predicts moderate intestinal absorption (Caco-2 permeability = 5.6 × 10<sup>−6</sup> cm/s) and CYP3A4 inhibition risk .
  • Molecular docking : AutoDock Vina identifies binding poses in kinase ATP pockets (ΔG = −9.2 kcal/mol) .
  • Toxicity alerts : Derek Nexus flags potential hepatotoxicity due to thiazole ring bioactivation .

Basic: How is the compound’s stability under varying pH and temperature conditions determined?

  • Forced degradation studies : Incubate at pH 1–13 (37°C, 24 hours) and analyze by HPLC. Stability >90% at pH 7.4, but hydrolysis occurs at pH <2 (20% degradation) .
  • Thermal stability : TGA/DSC analysis shows decomposition onset at 180°C, confirming suitability for room-temperature storage .

Advanced: What enzymatic assays and omics approaches identify molecular targets?

  • Kinase profiling : Eurofins KinaseProfiler™ screens (450 kinases) reveal inhibition of JAK2 (IC50 = 12 nM) and FLT3 (IC50 = 28 nM) .
  • Proteomics : SILAC-based quantification identifies downstream phosphorylation changes (e.g., STAT3↓, ERK↑) in treated cells .
  • Metabolomics : LC-MS/MS detects altered ATP/ADP ratios, confirming mitochondrial toxicity at high doses .

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